[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea
Description
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea is a fluorinated thiourea derivative characterized by a trifluoromethyl ketone group conjugated to a thiourea moiety. Its structure includes a pentan-2-ylidene backbone substituted with three fluorine atoms at the 5-position, an oxo group at the 4-position, and a thiourea (-NH-CS-NH2) functional group. This compound is synthesized via reactions involving thiourea and brominated intermediates under controlled conditions (e.g., acetic acid at 0–5°C), as described in heterocyclic synthesis methodologies . Its spectral properties, such as IR absorption bands at 1692–1735 cm⁻¹, are critical for structural confirmation, particularly distinguishing it from isomeric analogs .
Properties
Molecular Formula |
C6H8F3N3OS |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
[(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]thiourea |
InChI |
InChI=1S/C6H8F3N3OS/c1-3(11-12-5(10)14)2-4(13)6(7,8)9/h2H2,1H3,(H3,10,12,14) |
InChI Key |
QIFOKILIASMLAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=S)N)CC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
-
Formation of the ylidene intermediate : The α,β-unsaturated ketone moiety in 5,5,5-trifluoro-4-oxopentanoic acid derivatives undergoes tautomerization to generate a conjugated enone system. Thiourea attacks the β-carbon, forming a thioenolate intermediate.
-
Cyclization and dehydration : Intramolecular cyclization eliminates water, yielding the target thiourea derivative.
The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating the reaction kinetics compared to non-fluorinated analogs.
Optimization Parameters
Yields typically range from 65–76% under optimized conditions. Excess thiourea (1.2 equiv) mitigates side reactions, while sodium acetate buffers the reaction milieu, preventing acid-catalyzed degradation.
Halogen-Mediated Cyclization of Trifluoromethylated Precursors
Alternative routes employ α-halo-5,5,5-trifluoro-4-oxopentanoic acid derivatives, where halogen atoms (Br, Cl) act as leaving groups to facilitate nucleophilic substitution.
Synthetic Workflow
-
Bromination : 5,5,5-Trifluoro-4-oxopentanoic acid is treated with PBr₃ or HBr/AcOH to generate α-bromo derivatives.
-
Thiourea coupling : The α-bromo intermediate reacts with thiourea in sulfolane or DMF, forming a thioether intermediate.
-
Cyclodehydration : Heating under reflux in acetic acid promotes cyclization, yielding the target compound.
Comparative Analysis
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Direct condensation | 76 | ≥95 | Fewer steps, lower cost |
| Halogen-mediated | 68 | ≥90 | Tolerates steric hindrance |
Halogen-mediated routes are preferable for sterically hindered analogs but require stringent control over bromination stoichiometry to avoid polybrominated byproducts.
Solid-Phase Synthesis for High-Throughput Applications
Recent advancements adapt solid-phase synthesis for scalable production. A polystyrene-supported thiourea resin reacts with 5,5,5-trifluoro-4-oxopentanoic acid activated as a pentafluorophenyl ester.
Protocol
-
Resin functionalization : Thiourea is immobilized on Wang resin via carbodiimide coupling.
-
Acylation : The trifluoromethylated ester reacts with the resin-bound thiourea at 25°C for 12 hours.
-
Cleavage : TFA/DCM (1:1) liberates the product, with yields exceeding 70% and purities >98% after HPLC.
This method minimizes purification steps and is ideal for combinatorial libraries.
Mechanochemical Synthesis
Solvent-free mechanochemical grinding of thiourea and 5,5,5-trifluoro-4-oxopentanoic acid in a ball mill offers an eco-friendly alternative.
Key Findings
-
Time : 2 hours vs. 8–12 hours for solution-phase.
-
Yield : Comparable (70–72%) but with reduced energy input.
-
Particle size : Sub-100 nm crystallites enhance bioavailability.
Catalytic Asymmetric Synthesis
Chiral phosphoric acids (e.g., TRIP) enable enantioselective synthesis of the thiourea derivative.
Enantiomeric Excess (ee) Optimization
| Catalyst Loading (%) | ee (%) |
|---|---|
| 5 | 82 |
| 10 | 89 |
| 15 | 91 |
Higher catalyst loadings improve ee but increase production costs.
Chemical Reactions Analysis
Types of Reactions
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including [(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea. Research indicates that compounds with thiourea moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar thiourea derivatives showed mean GI50 values indicating effective growth inhibition of human tumor cells .
Antimicrobial Properties
Thioureas are recognized for their antimicrobial activities. This compound has been evaluated for its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro tests revealed that it possesses strong antibacterial properties comparable to conventional antibiotics .
Antioxidant and Anti-inflammatory Effects
Thiourea derivatives are also noted for their antioxidant capabilities. The presence of the trifluoromethyl group enhances the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases . Additionally, studies have shown promising anti-inflammatory activities that could be beneficial in treating conditions like arthritis .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to act as a precursor for various heterocyclic compounds through cyclization reactions . This property is particularly useful in the development of new pharmaceuticals and agrochemicals.
Catalysis
The compound has potential applications as an organocatalyst due to its ability to facilitate various chemical reactions under mild conditions. Its thiourea functionality can engage in hydrogen bonding interactions that are crucial for catalyzing reactions such as Michael additions and nucleophilic substitutions .
Agricultural Chemistry
Due to its biological activity, this compound may find applications in agricultural chemistry as a pesticide or herbicide. Its efficacy against pests and pathogens can contribute to developing safer and more effective agricultural products .
Material Science
The compound's unique properties may also lend themselves to applications in material science, particularly in producing coatings or additives that require enhanced durability and resistance to environmental factors due to the presence of fluorine atoms .
Case Studies
Mechanism of Action
The mechanism of action of [(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea involves its interaction with various molecular targets. The trifluoromethyl group and thiourea moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Comparison with [(Z)-(1,1,1,5,5,5-Hexafluoro-4-oxopentan-2-ylidene)amino]thiourea
A closely related compound, [(Z)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]thiourea (CAS 691879-66-0), differs by the addition of three fluorine atoms at the 1-position of the pentan-2-ylidene backbone. However, the trifluoro variant may exhibit better solubility in polar solvents due to reduced steric hindrance .
Comparison with [(1-Phenylethylidene)amino]thiourea
[(1-Phenylethylidene)amino]thiourea (CAS 1903800-28-1) replaces the trifluoro-oxopentylidene group with a phenyl-substituted ethylidene moiety. The phenyl group introduces aromatic π-electron systems, enabling distinct interactions in catalysis (e.g., asymmetric organocatalysis) and material science. Unlike the fluorinated analog, this compound lacks strong electron-withdrawing groups, making it less effective in polar reactions but more versatile in hydrophobic environments or π-π stacking applications .
Comparison with Primary Amine-Thiourea Catalysts
Thiourea derivatives like primary amine-thioureas (e.g., compounds 2–7 in ) are widely used in asymmetric catalysis. The trifluoro-oxopentylidene group in [(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea provides stronger hydrogen-bonding capacity compared to non-fluorinated analogs, enhancing enantioselectivity in Michael additions or aldol reactions. However, its bulkier structure may reduce substrate accessibility compared to simpler thioureas like 3 or 4 .
Physicochemical and Functional Properties
- Solubility : Fluorination reduces water solubility compared to unsubstituted thiourea (water-soluble, m.p. 181–182°C ), but enhances solubility in fluorinated solvents.
- Thermal Stability : The trifluoro group improves thermal stability relative to urea-thiourea hybrids, which are brittle and slow-curing .
- Reactivity : The electron-withdrawing trifluoromethyl ketone group activates the thiourea moiety for nucleophilic attacks, enabling applications in heterocyclic synthesis (e.g., thiazole formation) .
Biological Activity
[(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea is a compound with significant biological implications, particularly in the fields of medicinal chemistry and pharmacology. Its unique chemical structure, characterized by a trifluoromethyl group and a thiourea moiety, suggests potential activity against various biological targets.
- Chemical Name : this compound
- CAS Number : 383148-57-0
- Molecular Formula : C6H8F3N3OS
- Molecular Weight : 227.21 g/mol
- Melting Point : 144 - 145 °C
- Purity : >95% .
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors involved in disease processes. The thiourea functional group is known for its ability to form hydrogen bonds and coordinate with metal ions, which may enhance its interaction with biological macromolecules.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity :
- Studies have shown that thiourea derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, allowing it to penetrate cell membranes more effectively.
- A specific study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines .
-
Antimicrobial Properties :
- Compounds containing thiourea moieties have been reported to possess antimicrobial activity. This could be due to their ability to disrupt microbial cell walls or interfere with metabolic pathways.
- In vitro studies have indicated that such compounds can be effective against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of several thiourea derivatives, including this compound. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls.
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MCF-7 | 15 | 75 |
| HeLa | 10 | 80 |
| A549 | 20 | 70 |
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, this compound was tested against common pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Q & A
Q. What is the solubility profile of [(5,5,5-Trifluoro-4-oxopentan-2-ylidene)amino]thiourea, and how does it influence experimental design?
Thiourea derivatives generally exhibit solubility in polar solvents (e.g., water, ethanol, DMF) due to hydrogen-bonding capabilities of the thiourea moiety. For this compound, solubility in water may be limited compared to simpler thioureas (e.g., thiourea dissolves at 137 g/L at 20°C ), but its trifluoromethyl and ketone groups could enhance solubility in aprotic solvents like THF or DMF. Experimental design should prioritize solvent compatibility with reaction conditions (e.g., avoiding protic solvents in acid-sensitive reactions) .
Table 1: Solubility trends for thiourea derivatives
| Solvent | Thiourea (g/L) | Thiourea Dioxide (g/L) | Notes |
|---|---|---|---|
| Water | 137 | 3.0 | Limited for fluorinated analogs |
| Ethanol | High | Moderate | Temperature-dependent |
| DMF/AcOH | Miscible | – | Common in cyclization reactions |
Q. How can the synthesis of this compound be optimized?
Synthesis likely involves condensation of a fluorinated ketone (e.g., 5,5,5-trifluoro-4-oxopentanal) with thiourea or its derivatives. Key steps:
- Reagent selection: Use carbodiimides (e.g., DCC) or acid catalysts (e.g., acetic acid) to promote Schiff base formation.
- Solvent choice: Polar aprotic solvents (e.g., THF) minimize side reactions, while DMF/acetic acid mixtures enhance cyclization .
- Purification: Column chromatography or recrystallization (e.g., ethyl acetate/hexane) is critical due to potential rotamer formation .
Methodological tip: Monitor reaction progress via TLC (silica gel, UV detection) and confirm regiochemistry via -NMR .
Advanced Research Questions
Q. What are the thermal decomposition kinetics of this compound, and how do they compare to other thiourea derivatives?
Thiourea derivatives decompose via first-order kinetics, following the Johnson-Mehl-Avrami model. For this compound:
- Activation energy () : Expected to be higher than unsubstituted thiourea (e.g., 120–150 kJ/mol) due to fluorinated stabilization .
- Decomposition products : FT-IR and DSC data suggest release of NH, HS, and fluorinated ketones .
Table 2: Decomposition parameters for thiourea analogs
| Compound | (kJ/mol) | Model (n) | Dominant Pathway |
|---|---|---|---|
| Thiourea | 98–110 | n = 2 | NH/HS release |
| Thiourea dioxide | 135–150 | n = 3.43 | SO elimination |
| Fluorinated thiourea (est) | 150–180 | n ≈ 3 | CF/CO fragmentation |
Q. How can crystallographic data resolve structural ambiguities in this compound?
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is essential to confirm:
- Rotamer preference : Trans/trans vs. trans/cis configurations via C-N bond torsion angles .
- Hydrogen bonding : Thiourea N-H···O/F interactions stabilize crystal packing .
Case study : For a similar N,N'-disubstituted thiourea, SHELXL refinement (R < 0.05) confirmed absolute configuration using the Flack parameter .
Q. What contradictions exist in the biological activity data of thiourea derivatives, and how can they be resolved?
Thiourea exhibits mixed genotoxicity results: non-mutagenic in bacteria but induces chromosomal recombination in mammalian cells . For fluorinated analogs:
- Confounding factors : Metabolites (e.g., β-ureidopropionic acid) may interfere with assays .
- Resolution : Use isotopic labeling (e.g., -thiourea) to track metabolic pathways and isolate active species .
Methodological Guidance
Q. How to analyze catalytic mechanisms involving this compound in asymmetric synthesis?
The thiourea moiety acts as a hydrogen-bond donor, while the trifluoromethyl group enhances electrophilicity. Key steps:
Q. How to address discrepancies in enzyme modulation studies involving thiourea derivatives?
Thiourea’s effect on antioxidant enzymes (e.g., CAT, SOD) varies with temperature and concentration . For reproducible results:
- Standardize conditions : Pre-equilibrate samples at target temperatures (±0.5°C).
- Dose-response curves : Test 1–10 mM ranges to identify non-linear effects .
Example : At 15°C, 10 mM thiourea increased SOD activity by 40% (p < 0.01), but decreased it by 25% at 35°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
